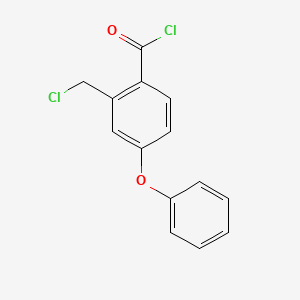
2-(Chloromethyl)-4-phenoxybenzoyl chloride
描述
2-(Chloromethyl)-4-phenoxybenzoyl chloride is an organic compound characterized by the presence of a chloromethyl group attached to a benzoyl chloride moiety, which is further substituted with a phenoxy group. This compound is part of the broader class of organochlorine compounds and is used in various scientific and industrial applications due to its reactive nature.
Synthetic Routes and Reaction Conditions:
Chloromethylation Reaction: One common method involves the chloromethylation of 4-phenoxybenzoic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a continuous process involving the reaction of 4-phenoxybenzoic acid with chloromethyl methyl ether under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide, amines.
Major Products Formed:
Carboxylic acids, esters, amides, and amines.
科学研究应用
2-(Chloromethyl)-4-phenoxybenzoyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of anti-inflammatory and analgesic drugs.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 2-(Chloromethyl)-4-phenoxybenzoyl chloride exerts its effects involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules such as enzymes and receptors.
相似化合物的比较
Benzoyl Chloride: Similar in structure but lacks the chloromethyl group.
Phenoxybenzoyl Chloride: Similar but without the chloromethyl group.
Chloromethylbenzoic Acid: Similar but in the form of a carboxylic acid rather than a chloride.
Uniqueness: 2-(Chloromethyl)-4-phenoxybenzoyl chloride is unique due to the presence of both the chloromethyl and phenoxy groups, which provide it with distinct reactivity and utility compared to its analogs.
属性
IUPAC Name |
2-(chloromethyl)-4-phenoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-9-10-8-12(6-7-13(10)14(16)17)18-11-4-2-1-3-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAMRNKCNSWTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

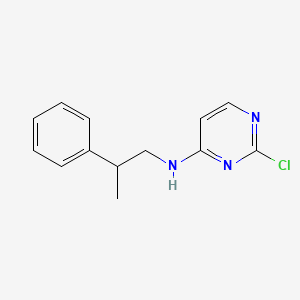

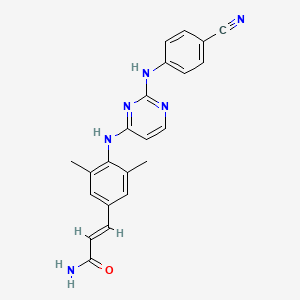

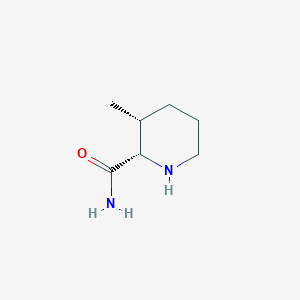
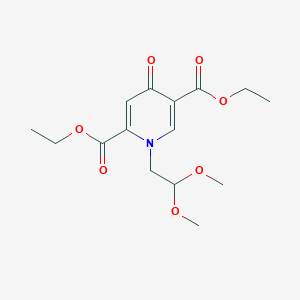
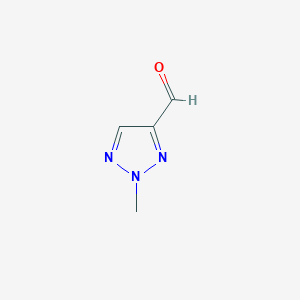
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)
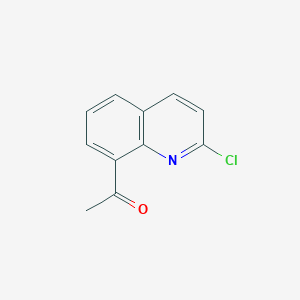


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)
